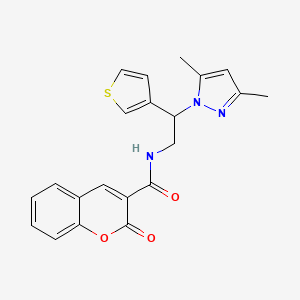

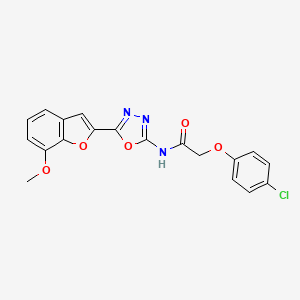

![molecular formula C12H10N4O B2437582 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one CAS No. 1396572-28-3](/img/structure/B2437582.png)

2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one” is a derivative of pyridazinone, which is a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3 . Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of “2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one” is characterized by a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and an oxygen atom .Wissenschaftliche Forschungsanwendungen

Preparation and Pharmacological Potential

The synthesis of novel heterocyclic compounds using 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one as a precursor has been explored in several studies. One such investigation led to the formation of unique pyrazole-o-aminonitriles, which were further used to create previously unreported pyrazolo[3,4-d]pyrimidines and 2-arylpyrazolo[3,4-d]1,2,4-triazolo[5,1-f]pyrimidines. These compounds are anticipated to exhibit significant chemical and pharmacological activities, suggesting a broad spectrum of potential scientific research applications beyond conventional drug usage, such as in the development of new chemical entities with possible therapeutic effects (Eljazi I. Al-Afaleq & S. Abubshait, 2001).

Antimicrobial Properties

Another study focused on the antibacterial and antifungal capacities of new pyrazolo[3,4-d]pyridazin derivatives, revealing that certain compounds exhibited high antimicrobial activities against both Gram-negative and Gram-positive bacteria, as well as fungi. This indicates the potential use of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one derivatives in the development of new antimicrobial agents, which could be particularly valuable in addressing the growing issue of antibiotic resistance (E. Akbas & Í. Berber, 2005).

Anticancer Activity Evaluation

Research into the antitumor properties of N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone, which could be synthesized using similar heterocyclic scaffolds, has shown that some compounds exhibit significant activity against various carcinoma cell lines. This suggests potential applications in cancer research and the development of new oncological therapies, highlighting the diverse scientific applications of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one derivatives beyond their initial chemical interest (Wael S. I. Abou-Elmagd et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Pyridazinone derivatives, including “2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one”, may continue to be a focus of research due to their wide range of pharmacological activities . Future research may explore new synthesis methods, investigate their mechanisms of action, and assess their safety and efficacy in various applications.

Eigenschaften

IUPAC Name |

2-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-7-9-6-13-14-12(17)11(9)15-16/h2-7H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHCUGGUVMVSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C3C=NNC(=O)C3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)

![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)